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molecular formula C10H15NO B8773464 4-Pyridinepentanol CAS No. 4343-96-8

4-Pyridinepentanol

Cat. No. B8773464
M. Wt: 165.23 g/mol
InChI Key: FOEXZUQNDHODBJ-UHFFFAOYSA-N
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Patent
US05973156

Procedure details

5-(4-Pyridyl)pent-4-yn-1-ol (3.41 g) prepared according to the procedure described above was dissolved in ethanol (30 ml) and hydrogenated over palladium hydroxide catalyst (0.300 g) at 45 psi for 3 h. The catalyst was filtered and the ethanol evaporated in vacuo to yield the title product as a colourless oil (3.2 g). 1H NMR (250 MHz, CDCl3) δ 1.40-1.45 (2H, m), 1.47-1.80 (4H, m), 2.00 (1H br s), 2.62 (2H, t), 3.64 (2H, t), 7.10 (2H, d), 8.45 (2H, d).
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:3][CH:2]=1>C(O)C.[OH-].[Pd+2].[OH-]>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.41 g
Type
reactant
Smiles
N1=CC=C(C=C1)C#CCCCO
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the ethanol evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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